(R)-7-Bromo-6-fluorochroman-4-amine
CAS No.:
Cat. No.: VC17485114
Molecular Formula: C9H9BrFNO
Molecular Weight: 246.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9BrFNO |
|---|---|
| Molecular Weight | 246.08 g/mol |
| IUPAC Name | (4R)-7-bromo-6-fluoro-3,4-dihydro-2H-chromen-4-amine |
| Standard InChI | InChI=1S/C9H9BrFNO/c10-6-4-9-5(3-7(6)11)8(12)1-2-13-9/h3-4,8H,1-2,12H2/t8-/m1/s1 |
| Standard InChI Key | MALSOHSOKXUZTJ-MRVPVSSYSA-N |
| Isomeric SMILES | C1COC2=CC(=C(C=C2[C@@H]1N)F)Br |
| Canonical SMILES | C1COC2=CC(=C(C=C2C1N)F)Br |
Introduction
(R)-7-Bromo-6-fluorochroman-4-amine is a compound belonging to the class of chroman derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a specific stereochemistry, denoted by the "(R)" configuration, and includes bromine and fluorine substituents on the chroman ring. The presence of these halogens significantly influences its chemical reactivity and biological interactions.
Synthesis and Production
The synthesis of (R)-7-Bromo-6-fluorochroman-4-amine typically involves several organic reactions starting from chroman precursors. Industrial-scale production may utilize continuous flow processes to enhance efficiency and yield. Purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Biological Activity and Applications
(R)-7-Bromo-6-fluorochroman-4-amine exhibits significant biological activity due to its ability to interact with specific molecular targets within biological systems. It may function by binding to enzymes or receptors, modulating their activity through competitive inhibition or allosteric regulation. The presence of bromine and fluorine enhances its binding affinity due to electronic effects, making it a candidate for further pharmacological studies.
Potential Therapeutic Effects
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Neurological Disorders: The compound's unique structure allows it to potentially target neurological pathways, offering possibilities for therapeutic interventions.
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Cancer Research: Its ability to modulate enzyme activity and receptor interactions makes it a candidate for cancer research.
Comparison with Similar Compounds
| Compound Name | Key Differences |
|---|---|
| 6-Bromo-7-fluorochroman-4-amine | Bromine at the 6-position instead of the 7-position |
| 7-Fluoro-6-iodochroman-4-amine | Iodine instead of bromine |
| 6-Bromo-7-chlorochroman-4-amine | Chlorine instead of fluorine |
Research Findings and Future Directions
Detailed investigations into the binding affinity and specificity of (R)-7-Bromo-6-fluorochroman-4-amine towards target proteins are essential for elucidating its therapeutic potential. Future research should focus on optimizing synthesis methods, exploring its pharmacokinetic properties, and conducting in vivo studies to assess its efficacy and safety.
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